

An In-Depth Technical Guide to Trisulfo-Cy5-Alkyne: Spectral Properties and Applications

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Compound of Interest

Compound Name: *Trisulfo-Cy5-Alkyne*

Cat. No.: *B15553946*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of **Trisulfo-Cy5-Alkyne**, a fluorescent dye crucial for advanced biological imaging and molecular tracking. This document details its photophysical characteristics, provides protocols for its use in bioorthogonal labeling, and illustrates its potential role in studying cellular signaling pathways.

Core Spectral and Physical Properties

Trisulfo-Cy5-Alkyne is a water-soluble cyanine dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The trisulfonated nature of the dye enhances its hydrophilicity, making it suitable for use in aqueous biological environments with minimal aggregation.

The key spectral and physical properties of **Trisulfo-Cy5-Alkyne** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~647 nm	[1]
Emission Maximum (λ_{em})	~670 nm	[1]
Molar Extinction Coefficient (ϵ)	~250,000 cm ⁻¹ M ⁻¹	[1][2]
Quantum Yield (Φ)	~0.4 (estimated) ¹	[3]
Molecular Formula	C37H45N3O10S3	[1]
Molecular Weight	~788 g/mol	[1][2]
CAS Number	2055138-90-2	[1][2]
Purity	Typically $\geq 95\%$	[1]
Solubility	Water, DMSO, DMF	[1][4]
Storage Conditions	-20°C, protect from light	[1]

¹This is the quantum yield for Cy5B-trisulfo, NHS ester, a structurally similar compound. A specific quantum yield for **Trisulfo-Cy5-Alkyne** is not readily available in the literature.

Experimental Protocols

The primary application of **Trisulfo-Cy5-Alkyne** is the fluorescent labeling of azide-modified biomolecules through copper-catalyzed click chemistry. Below are detailed protocols for labeling proteins and for in-cell labeling.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a purified protein that has been metabolically or chemically modified to contain an azide group.

Materials:

- Azide-modified protein
- **Trisulfo-Cy5-Alkyne**

- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Amine-free buffer (e.g., PBS, pH 7.4)
- DMSO
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- Prepare Stock Solutions:
 - **Trisulfo-Cy5-Alkyne**: Dissolve in DMSO to a final concentration of 10 mM.
 - Copper(II) sulfate: Dissolve in water to a final concentration of 50 mM.
 - THPTA: Dissolve in water to a final concentration of 250 mM.
 - Sodium ascorbate: Freshly prepare a 100 mM solution in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) in an amine-free buffer.
 - Add **Trisulfo-Cy5-Alkyne** stock solution to a final concentration that is in 5-10 fold molar excess over the protein.
 - Prepare the copper catalyst by premixing CuSO_4 and THPTA in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 1 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
- Incubation:

- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column.
 - Collect the protein-containing fractions.
- Quantification:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for the Cy5 dye).

Protocol 2: In-Cell Labeling of Azide-Modified Biomolecules

This protocol is for labeling biomolecules within fixed and permeabilized cells that have incorporated an azide-containing metabolic precursor.

Materials:

- Cells grown on coverslips, metabolically labeled with an azide-containing substrate
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Wash buffer (PBS with 1% BSA)
- **Trisulfo-Cy5-Alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Nuclear counterstain (e.g., DAPI)

- Mounting medium

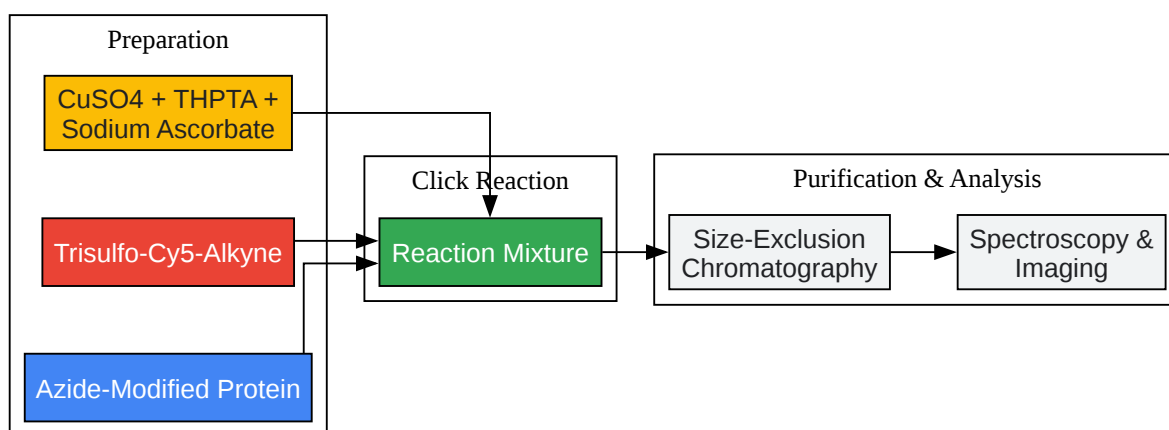
Procedure:

- Cell Preparation:
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells three times with wash buffer.
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
 - Wash the cells three times with wash buffer.
- Click Reaction:
 - Prepare the click reaction cocktail:
 - To the wash buffer, add **Trisulfo-Cy5-Alkyne** to a final concentration of 1-10 μM .
 - Add the premixed $\text{CuSO}_4\text{:THPTA}$ (1:5) to a final copper concentration of 100-500 μM .
 - Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
 - Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
- Staining and Mounting:
 - Wash the cells three times with wash buffer.
 - If desired, counterstain the nuclei with DAPI for 5 minutes.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:

- Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm).

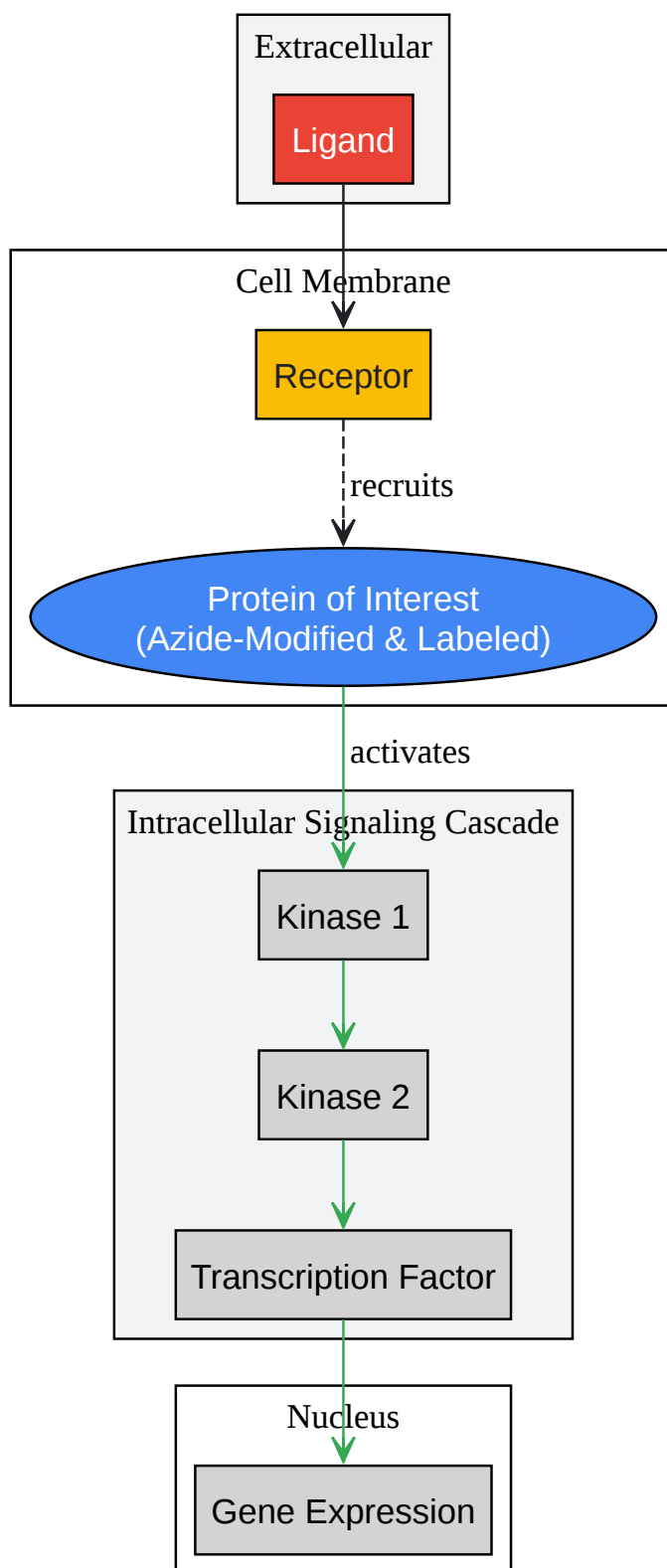
Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for protein labeling and a conceptual model of how **Trisulfo-Cy5-Alkyne** can be used to track a protein in a signaling pathway.



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Workflow for fluorescently labeling an azide-modified protein.



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